{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone
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Overview
Description
{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone typically involves multi-step organic reactions. One common approach is the nitration of a suitable aromatic precursor followed by amination and subsequent acylation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters and scaling up the production while ensuring safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives or other oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation may produce various oxidized derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for developing bioactive molecules. Its structural features enable it to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of {4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The cyclohexylethyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- {4-[(2-Hydroxyethyl)amino]-3-nitrophenyl}(phenyl)methanone
- {4-[(2-Methylamino)ethyl]-3-nitrophenyl}(phenyl)methanone
- {4-[(2-Ethylamino)ethyl]-3-nitrophenyl}(phenyl)methanone
Uniqueness
{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone is unique due to the presence of the cyclohexylethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior compared to similar compounds.
Properties
CAS No. |
56106-90-2 |
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Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[4-(2-cyclohexylethylamino)-3-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C21H24N2O3/c24-21(17-9-5-2-6-10-17)18-11-12-19(20(15-18)23(25)26)22-14-13-16-7-3-1-4-8-16/h2,5-6,9-12,15-16,22H,1,3-4,7-8,13-14H2 |
InChI Key |
FWKSTALCZUAHTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCNC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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